molecular formula C22H28ClFN2O B12351183 N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride CAS No. 2749434-50-0

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride

Cat. No.: B12351183
CAS No.: 2749434-50-0
M. Wt: 390.9 g/mol
InChI Key: FGWILSIZJUHMRJ-UHFFFAOYSA-N
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Description

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a fluorophenethyl group, and a phenylpropionamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenylpropionamide moiety. The final product is obtained as a monohydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride include other piperidine derivatives and fluorophenethyl compounds. Examples include:

  • N-(1-(4-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide
  • N-(1-(3-chlorophenethyl)piperidin-4-yl)-N-phenylpropionamide

Uniqueness

What sets N-(1-(3-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2749434-50-0

Molecular Formula

C22H28ClFN2O

Molecular Weight

390.9 g/mol

IUPAC Name

N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-9-4-3-5-10-20)21-12-15-24(16-13-21)14-11-18-7-6-8-19(23)17-18;/h3-10,17,21H,2,11-16H2,1H3;1H

InChI Key

FGWILSIZJUHMRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=CC=C2)F)C3=CC=CC=C3.Cl

Origin of Product

United States

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